molecular formula C19H22ClN3O2 B2409229 1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea CAS No. 1797271-79-4

1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

Cat. No.: B2409229
CAS No.: 1797271-79-4
M. Wt: 359.85
InChI Key: QYGHYPKEXPBLOW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxypiperidinyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloroaniline with isocyanates to form the urea linkage. The methoxypiperidine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-16-5-4-12-23(13-16)15-10-8-14(9-11-15)21-19(24)22-18-7-3-2-6-17(18)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHYPKEXPBLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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